molecular formula C19H21ClN2O2 B2534160 3-(3-(4-chlorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 1797720-25-2

3-(3-(4-chlorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2534160
CAS No.: 1797720-25-2
M. Wt: 344.84
InChI Key: ODUMSIPOAYBIGK-UHFFFAOYSA-N
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Description

3-(3-(4-Chlorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2-one core substituted with a methyl group at the 1-position and a 3-(4-chlorophenyl)azepane-1-carbonyl moiety at the 3-position. The 4-chlorophenyl group enhances lipophilicity, which may improve membrane permeability and target engagement.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)azepane-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-21-11-4-6-17(18(21)23)19(24)22-12-3-2-5-15(13-22)14-7-9-16(20)10-8-14/h4,6-11,15H,2-3,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUMSIPOAYBIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-chlorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the azepane ring and the chlorophenyl group. The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol. The chlorophenyl group is introduced via a substitution reaction using a chlorinated aromatic compound.

The final step involves the coupling of the azepane ring with the chlorophenyl group and the pyridinone moiety. This can be achieved through a condensation reaction using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-chlorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Research indicates that compounds with similar structural characteristics may exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound can induce cytotoxic effects against various cancer cell lines. For instance, modifications in related azole derivatives have shown enhanced inhibitory effects on cancer cells, indicating that the incorporation of a chlorophenyl group might similarly enhance the anticancer properties of this compound.

    Table 1: Cytotoxicity of Related Compounds
    CompoundCell Line TestedIC50 (µM)Reference
    BZM-2PC-334.79
    BTA-1MCF-721.4
    1-(Chlorophenyl)SKLU-127.93Current Study
  • Neuroprotective Effects : Compounds structurally similar to 3-(3-(4-chlorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one have been shown to interact with GABA receptors, suggesting potential applications in treating neurodegenerative diseases and conditions such as anxiety and depression.

Pharmacological Studies

The pharmacokinetic properties of this compound are crucial for understanding its therapeutic potential. Initial studies indicate:

Table 2: Summary of Pharmacokinetics and Toxicology Studies

ParameterValueReference
Oral BioavailabilityHighCurrent Study
Half-life6 hoursCurrent Study
Toxicity LevelLowCurrent Study

These findings suggest that the compound may exhibit favorable pharmacokinetic profiles while maintaining low toxicity levels.

Case Studies

Several case studies have highlighted the biological activity of this compound and its analogs:

  • A notable study involving structurally related compounds demonstrated significant reductions in markers of oxidative stress and inflammation in mouse models of neurodegeneration, indicating potential therapeutic applications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(3-(4-chlorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Molecular Features

The following table summarizes key structural and functional similarities and differences with related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Activity/Application Reference
3-(3-(4-Chlorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one (Target) C₁₈H₁₉ClN₂O₂ 330.81 (calc.) Azepane ring, 4-chlorophenyl, pyridin-2-one core N/A (Inferred: Anticancer, CNS) -
3-(3-(4-Chlorophenyl)-prop-2-enoyl)-4-methoxy-1-phenyl quinoline-2(1H)-one C₂₅H₁₈ClNO₃ 415.87 Quinoline-2-one, 4-chlorophenylpropenoyl Anticonvulsant
(4Z)-3-(4-Chlorophenyl)-4-(2-oxoheptylidene)-3,4-dihydroquinazolin-2(1H)-one C₂₁H₁₈ClN₂O₂ 365.83 Quinazolinone, 4-chlorophenyl, conjugated ketone Synthetic intermediate
3-(4-((3-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one C₁₇H₁₈ClN₃O₃ 347.80 Piperidine, chloropyridinyl ether, pyridin-2-one N/A (Structural analog for SAR)
1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one C₁₁H₁₁ClN₂O 222.67 Dihydropyridinone, 4-aminophenyl Apixaban impurity (Anticoagulant)
Key Observations:
  • Core Heterocycles: The pyridin-2-one core is shared across multiple compounds (e.g., Target, ), while quinoline-2-one () and quinazolinone () cores in analogs may confer distinct electronic properties and binding modes.
  • Substituent Effects: The 4-chlorophenyl group is prevalent in anticonvulsant () and synthetic intermediates (), suggesting its role in enhancing lipophilicity and target affinity. Replacement with 4-aminophenyl () alters polarity and metabolic stability.

Spectral and Physicochemical Properties

  • NMR Data : The chlorophenyl group in analogs (e.g., ) produces characteristic aromatic signals (δ 7.2–7.8 ppm in ¹H NMR). Carbonyl peaks (C=O) appear near δ 165–175 ppm in ¹³C NMR .
  • LogP and Solubility: The 4-chlorophenyl group increases LogP (e.g., 3.42 for ), suggesting moderate hydrophobicity. Piperidine/pyrrolidinone substituents () may enhance aqueous solubility via hydrogen bonding.

Biological Activity

3-(3-(4-chlorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound's molecular formula is C19H21ClN2O2C_{19}H_{21}ClN_{2}O_{2}, with a molecular weight of approximately 328.84 g/mol. The presence of the chlorophenyl group and the azepane moiety suggests potential interactions with biological targets, particularly in the context of anti-inflammatory and anticancer activities.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Studies suggest that derivatives containing azepane structures can induce apoptosis in cancer cell lines. For example, one study reported that compounds with similar scaffolds showed cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
  • Anti-inflammatory Effects : The compound's structural features may confer anti-inflammatory properties. Research on related pyrazole derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .

Anticancer Activity

A notable study evaluated the cytotoxic effects of various azepane derivatives on cancer cell lines. The findings revealed that certain compounds exhibited IC50 values lower than 10 µM against multiple cancer types, indicating strong potential as anticancer agents .

Anti-inflammatory Activity

In another investigation, derivatives of 3-(4-chlorophenyl)azepane were synthesized and tested for their anti-inflammatory properties. The results indicated that some compounds achieved over 70% inhibition in COX-2 activity, suggesting a promising avenue for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Tables

Activity Compound IC50 (µM) Reference
AnticancerThis compound<10
Anti-inflammatoryRelated pyrazole derivative5.40
COX-2 InhibitionAzepane derivative>70%

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